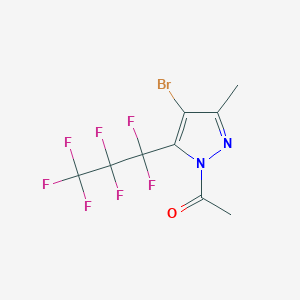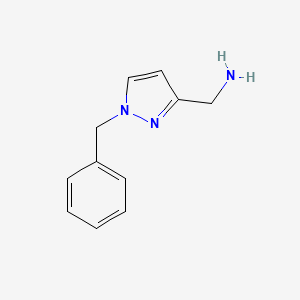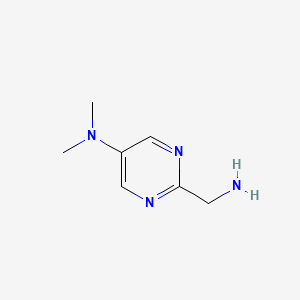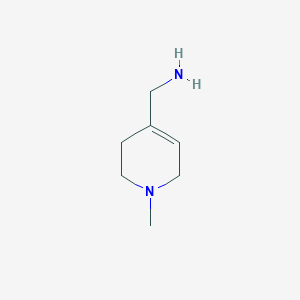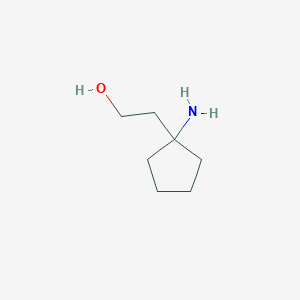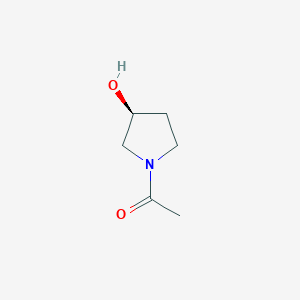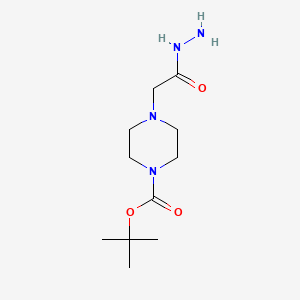
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Übersicht
Beschreibung
“Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate” is a derivative of N-Boc piperazine . It is a hydrazide derivative and serves as a useful building block or intermediate in the synthesis of several novel organic compounds .
Synthesis Analysis
This compound was synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . It is one of the two derivatives of N-Boc piperazine that were synthesized, the other being an ester derivative .Molecular Structure Analysis
The structure of this compound was confirmed by single crystal X-ray diffraction analysis . The molecule is L-shaped with the molecule being twisted at the C10 atom . The crystal structure features strong N–H…O hydrogen bonds and intermolecular interactions of the type N–H…N and C–H…N, resulting in a two-dimensional structure .Chemical Reactions Analysis
As a derivative of N-Boc piperazine, this compound serves as a useful intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate has been a subject of study for its synthesis and characterization. Research indicates that this compound, along with its ester derivative, can be synthesized and characterized using spectroscopic methods like FT-IR, 1H & 13C NMR, and LCMS. The crystal structures of these compounds have been studied, revealing interesting molecular shapes and intermolecular interactions, such as hydrogen bonds and aromatic π–π stacking interactions, leading to a detailed understanding of their crystal packing and molecular architecture (Kulkarni et al., 2016).
Biological Evaluation
The biological activities of tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have been evaluated. Studies show that it exhibits moderate antibacterial and antifungal activities against various microorganisms. This suggests its potential application in developing new antimicrobial agents (Kulkarni et al., 2016).
Application in Anticorrosive Treatments
Research has explored the use of tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate derivatives in anticorrosive treatments. A study on tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, a related compound, demonstrated its effectiveness as a corrosion inhibitor for carbon steel in acidic environments. This opens avenues for its application in protecting industrial metal surfaces from corrosion (Praveen et al., 2021).
Catalysis in Organic Chemistry
The compound has been implicated in studies related to catalysis in organic chemistry. For instance, polymethacrylates containing piperazine derivatives, which could include tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, have been synthesized and used as effective catalysts in certain chemical reactions, such as acylation (Mennenga et al., 2015).
Pharmaceutical Intermediate
This compound serves as an important intermediate in synthesizing biologically active compounds. Its derivatives have been used in creating molecules of medicinal interest, indicating its potential in pharmaceutical research and drug development (McDermott et al., 2008).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 4-(2-hydrazinyl-2-oxoethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O3/c1-11(2,3)18-10(17)15-6-4-14(5-7-15)8-9(16)13-12/h4-8,12H2,1-3H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLOSKBJSQUTTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



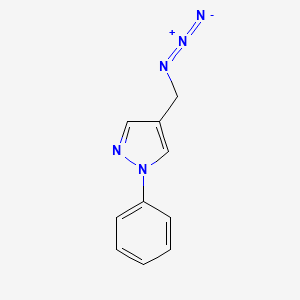
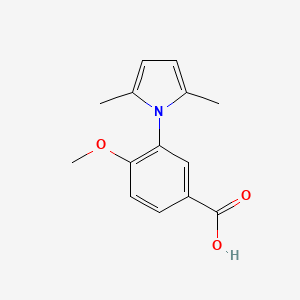

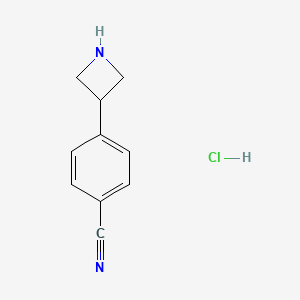
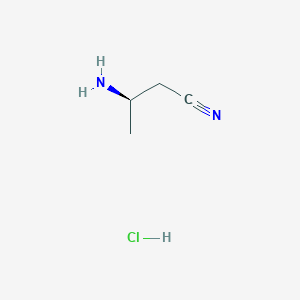
![2-[4-(Chloromethyl)phenyl]acetaldehyde](/img/structure/B1526213.png)
